Ajugareptansone A

Description

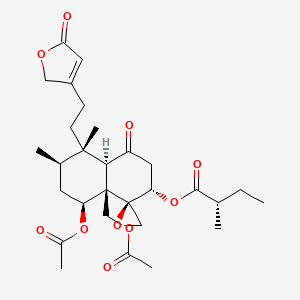

Ajugareptansone A (C₂₄H₃₀O₈) is a neo-clerodane diterpenoid isolated from Ajuga reptans (Lamiaceae/Labiatae), a plant historically studied for its insect-antifeedant properties . Clerodane diterpenoids, characterized by a bicyclic core structure with a decalin system and oxygenated functional groups, are widely distributed in plants and known for their ecological roles in deterring herbivores . This compound, however, has shown unique pharmacological inactivity in certain bioassays, contrasting with structurally related compounds that exhibit potent antifeedant or insecticidal effects .

Properties

Molecular Formula |

C29H40O10 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[(1R,2S,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C29H40O10/c1-7-16(2)26(34)39-23-12-21(32)25-27(6,9-8-20-11-24(33)35-13-20)17(3)10-22(38-19(5)31)28(25,14-36-18(4)30)29(23)15-37-29/h11,16-17,22-23,25H,7-10,12-15H2,1-6H3/t16-,17+,22-,23-,25+,27-,28+,29+/m0/s1 |

InChI Key |

XUXQPEZRTLXTOS-HSOKWXGPSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC(=O)[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Canonical SMILES |

CCC(C)C(=O)OC1CC(=O)C2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Synonyms |

ajugareptansone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from the Ajuga Genus

Compounds isolated from Ajuga spp. share the clerodane skeleton but differ in substituents and oxidation patterns, which critically influence bioactivity:

Key Observations :

- Functional Group Impact : The presence of epoxy or lactone groups (e.g., in ajugapitin and ajugarin V) correlates with bioactivity, whereas this compound’s ketone and hydroxyl groups may reduce membrane permeability or target binding .

- Stereochemical Variations : Absolute configurations (e.g., the R/S orientation at C-12 in dihydroajugapitin) enhance interaction with insect gustatory receptors, a feature absent in this compound .

Functional Analogues from Other Genera

Clerodanes from taxonomically distinct plants exhibit convergent antifeedant effects, highlighting functional similarities despite structural divergence:

Key Observations :

- Non-Clerodane Actives: Kolavenol, a linear diterpene, demonstrates that non-clerodane structures can achieve similar ecological functions, suggesting functional redundancy in plant defense mechanisms .

- Acid vs. Ketone Moieties : (-)-Junceic acid’s carboxylic acid group enhances ion-channel disruption in insects, contrasting with this compound’s ketone, which may lack this ionic interaction capability .

Research Findings and Mechanistic Insights

- Bioactivity Inactivity of this compound : Despite its structural similarity to active clerodanes, this compound’s lack of epoxidation or lactonization likely impedes its interaction with insect neural or digestive targets .

- Synergistic Effects: Crude extracts of Ajuga reptans exhibit higher antifeedant activity than isolated this compound, suggesting synergism with other diterpenoids (e.g., ajugamacrins) .

- Evolutionary Implications: The genus Ajuga produces diverse clerodanes as a "chemical arms race" strategy, where minor structural tweaks evade insect resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.